molecular formula C10H14ClNO3 B050483 2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride CAS No. 123464-63-1

2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride

Cat. No.: B050483
CAS No.: 123464-63-1
M. Wt: 231.67 g/mol
InChI Key: LEEHGZWQGVPBJU-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride is an organic compound with a complex structure that includes a phenyl ring substituted with two methoxy groups and an aminium chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride typically involves the reaction of 2,4-dimethoxybenzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxyphenyl isocyanate
  • 2,4-Dimethoxyphenyl acetic acid
  • N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives

Uniqueness

2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride is unique due to its specific structure and the presence of both methoxy groups and an aminium chloride group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

[2-(2,4-dimethoxyphenyl)-2-oxoethyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2;/h3-5H,6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEHGZWQGVPBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C[NH3+])OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587579
Record name 2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123464-63-1
Record name 2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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